molecular formula C9H10BrN B13897430 6-Bromo-4-methyl-isoindoline

6-Bromo-4-methyl-isoindoline

Cat. No.: B13897430
M. Wt: 212.09 g/mol
InChI Key: CUSSFHBEIGYUIX-UHFFFAOYSA-N
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Description

6-Bromo-4-methyl-isoindoline is a heterocyclic organic compound characterized by a bromine atom and a methyl group attached to an isoindoline ring. Isoindoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-methyl-isoindoline typically involves the bromination of 4-methyl-isoindoline. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as chloroform or carbon tetrachloride. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to enhance efficiency and yield. The use of automated systems and controlled reaction conditions ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-methyl-isoindoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The isoindoline ring can be reduced to form isoindoline derivatives with different degrees of saturation.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Formation of 6-azido-4-methyl-isoindoline or 6-thio-4-methyl-isoindoline.

    Oxidation: Formation of 6-bromo-4-formyl-isoindoline or 6-bromo-4-carboxy-isoindoline.

    Reduction: Formation of this compound derivatives with varying degrees of hydrogenation.

Scientific Research Applications

6-Bromo-4-methyl-isoindoline has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities.

    Materials Science: Employed in the development of organic semiconductors and photoactive materials.

    Biological Studies: Utilized in the study of enzyme inhibitors and receptor modulators.

    Chemical Synthesis: Serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

Mechanism of Action

The mechanism of action of 6-Bromo-4-methyl-isoindoline depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by interacting with specific molecular targets. The bromine atom and the isoindoline ring contribute to its binding affinity and specificity towards these targets. The exact pathways involved can vary based on the biological system and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-isoindoline: Lacks the bromine atom, resulting in different reactivity and biological activity.

    6-Chloro-4-methyl-isoindoline: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical properties and applications.

    6-Bromo-isoindoline:

Uniqueness

6-Bromo-4-methyl-isoindoline is unique due to the presence of both the bromine atom and the methyl group, which confer distinct chemical reactivity and biological activity. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C9H10BrN

Molecular Weight

212.09 g/mol

IUPAC Name

6-bromo-4-methyl-2,3-dihydro-1H-isoindole

InChI

InChI=1S/C9H10BrN/c1-6-2-8(10)3-7-4-11-5-9(6)7/h2-3,11H,4-5H2,1H3

InChI Key

CUSSFHBEIGYUIX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1CNC2)Br

Origin of Product

United States

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